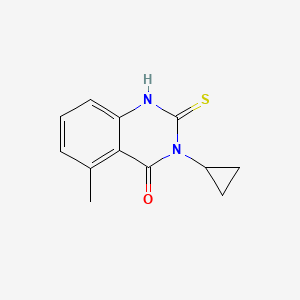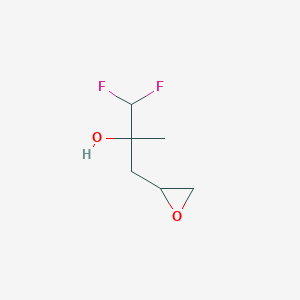![molecular formula C9H7FN2O2 B2528431 methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate CAS No. 1352397-87-5](/img/structure/B2528431.png)
methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a compound that is part of a class of heterocyclic aromatic organic compounds. These compounds are characterized by their pyrrolopyridine structure, which is a fused ring system combining pyrrole and pyridine rings. This particular compound is further modified by the presence of a fluorine atom and a carboxylate ester group, which can influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of related pyrrolopyridine compounds involves various strategies. For instance, a practical synthesis of a pharmaceutical intermediate with a similar pyrrolopyridine core was achieved through a palladium-catalyzed cyanation/reduction sequence, which included a regioselective chlorination of 7-azaindole via the N-oxide and a selective monodechlorination of dichloronicotinic acid . Another approach for synthesizing poly-substituted pyridines, which could be adapted for the synthesis of this compound, involves a tandem C-F bond cleavage protocol under noble metal-free conditions . Additionally, a one-pot, three-component approach from N-substituted 5-amino-3-cyanopyrroles, carbonyl, and active methylene compounds has been developed for the synthesis of 4,7-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives, which could potentially be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrrolopyridine derivatives is characterized by the fused ring system. The presence of substituents such as fluorine atoms and carboxylate groups can influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and binding properties. For example, the crystal structure of a related spiro[indole-3,2'-pyrrolidin]-2(1H)-one compound showed planarity in the molecule except for the pyrrolidin ring, which adopts an envelope conformation, and the structure was stabilized by various intermolecular interactions .
Chemical Reactions Analysis
The reactivity of pyrrolopyridine derivatives can be quite diverse. For instance, the synthesis of a fluorophenyl piperazinyl methyl pyrrolopyridine involved electrophilic fluorination of a trimethylstannyl precursor . In another case, the synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides was achieved using a FeCl2/Et3N binary catalytic system, followed by hydrazinolysis . These examples demonstrate the potential for various chemical reactions involving pyrrolopyridine derivatives, including halogenation, nucleophilic substitution, and catalytic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could enhance the compound's lipophilicity and could affect its boiling point, melting point, and solubility in organic solvents. The carboxylate ester group would contribute to the compound's esterification and hydrolysis reactions, and could also affect its solubility in water and other polar solvents. The aromatic nature of the pyrrolopyridine core would contribute to its UV-Vis absorption properties, making it potentially useful in spectroscopic studies.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate derivatives have been synthesized and some of these compounds demonstrated promising antibacterial activities. For instance, a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate showed antibacterial activity in vitro, indicating potential in the development of new antibacterial agents (Toja et al., 1986).
Antitumor Activity
Some derivatives of this compound have been studied for their antitumor properties. Notably, novel 1H-pyrrolo[2,3-b]pyridine derivative nortopsentin analogues have been synthesized and their biological effects evaluated in experimental models of diffuse malignant peritoneal mesothelioma (DMPM), a rare and rapidly fatal disease. These compounds, acting as cyclin-dependent kinase 1 inhibitors, have shown the ability to significantly inhibit tumor growth (Carbone et al., 2013).
Synthesis and Chemical Transformation
Several studies focus on the synthesis and chemical transformation of this compound and its derivatives. This includes methods for regioselective fluorination, preparation of various derivatives through palladium-catalyzed couplings and intramolecular cyclizations, and the synthesis of compounds for imaging applications like dopamine D4 receptors (Thibault et al., 2003), (Calhelha & Queiroz, 2010), (Eskola et al., 2002).
Mecanismo De Acción
- The primary targets of MFCD20923008 are the fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 .
- FGFRs play a crucial role in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
- Abnormal activation of FGFR signaling due to mutations or amplifications is associated with cancer progression and resistance to therapy .
- This activation leads to downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt, which regulate cell growth, survival, and angiogenesis .
- MFCD20923008 inhibits FGFR1, FGFR2, and FGFR3 with potent activity (IC50 values of 7, 9, and 25 nM, respectively) .
- In vitro studies demonstrate that MFCD20923008 inhibits breast cancer cell proliferation, induces apoptosis, and suppresses migration and invasion .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
Propiedades
IUPAC Name |
methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)5-2-3-11-8-7(5)6(10)4-12-8/h2-4H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJBWYYLGYWUDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CNC2=NC=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Chloro-5-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methanol](/img/structure/B2528348.png)
![3-[(1E)-(dimethylamino)methylidene]-1-(5-iodopyridin-2-yl)thiourea](/img/structure/B2528349.png)
![4-bromo-N-(6-bromobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2528350.png)


![N-(3-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2528356.png)
![2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethane-1-sulfonyl chloride](/img/structure/B2528357.png)
![1H-Pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B2528361.png)
![3-(4-chlorophenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile](/img/structure/B2528362.png)
![2-(Hydroxymethyl)-6-prop-2-enoyl-6-azaspiro[2.5]octane-2-carbonitrile](/img/structure/B2528363.png)
![2,5-dichloro-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]pyridine-4-carboxamide](/img/structure/B2528365.png)

![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B2528369.png)
